molecular formula C8H7ClO3 B3430759 4-Chlorophenylglyoxal hydrate CAS No. 859932-64-2

4-Chlorophenylglyoxal hydrate

Cat. No. B3430759
CAS RN: 859932-64-2
M. Wt: 186.59 g/mol
InChI Key: JTOCXCVDVKZPEB-UHFFFAOYSA-N
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Description

4-Chlorophenylglyoxal hydrate is an organic compound with the chemical formula C8H6ClNO2 . It is a white crystalline solid, soluble in many organic solvents, such as alcohols and ethers . It is decomposable at high temperatures and is not stable to long-term thermal exposure . The compound is soluble in water and can undergo hydrolysis .


Synthesis Analysis

This compound can be prepared by synthesizing 4-chlorophenylcarboxylic acid with hydrogen . This reaction is usually carried out under alkaline conditions, and the reaction is promoted by heating and stirring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known that the compound has many important applications in chemical synthesis . It can be used to synthesize organic compounds such as drugs, pesticides, and dyes . The compound is also used in coupling reactions and oxidation reactions in organic synthesis .


Physical And Chemical Properties Analysis

This compound has a molar mass of 186.59 and a predicted density of 1.454±0.06 g/cm3 . Its predicted boiling point is 319.0±27.0 °C, and it has a flash point of 160.2°C . The compound has a predicted pKa of 10.42±0.41 .

Scientific Research Applications

Degradation and Mineralization of Chlorophenols

A significant application of 4-chlorophenylglyoxal hydrate in scientific research is in the degradation and mineralization of chlorophenols, which are toxic and persistent environmental pollutants. Studies have focused on advanced oxidation processes (AOPs) to degrade chlorophenols like 4-chlorophenol (4-CP) using various organic oxidants and UV irradiation. For instance, the degradation/mineralization of 4-CP using peroxy acetic acid (PAA), para nitro benzoic acid (PNBA), and methyl ethyl ketone peroxide (MEKP) in basic media combined with UV irradiation has been explored. These processes are monitored through techniques like HPLC analysis for residual concentration and GC–MS for mineralization and intermediates/product identification, showing that organic oxidants in combination with UV can effectively degrade 4-CP (Sharma, Mukhopadhyay, & Murthy, 2012).

Synthesis and Characterization of Complexes

Another important application is the synthesis and characterization of various complexes using chlorophenylglyoxime derivatives. Research into (MSalen/salophen/saldeta/salpy) [M=Fe(III) or Cr(III)] capped heteromultinuclear Schiff bases-dioxime Ni(II) complexes has been conducted to understand their thermal and magnetic behaviors. These complexes have been synthesized from chlorophenylglyoxime derivatives and characterized through elemental analysis, thermal analyses, magnetic susceptibility, LC-MS, ICP-AES, 1H-NMR, and FT-IR spectral data, offering insights into their structural and functional properties (Uysal & Koç, 2018).

Environmental Remediation

The applications extend to environmental remediation, particularly in water treatment technologies. For example, the sonochemical degradation of 4-chlorophenol catalyzed by titanium dioxide hydrate has been investigated as a potential method for the remediation of contaminants in water. This method has shown high efficiency in the degradation of 4-CP, indicating its potential as a simple, inexpensive, and effective approach for water treatment (Dai, Chen, & Kisch, 2005).

Electrochemical Detection and Analysis

Additionally, the development of electrochemical surfaces for the detection of metals and organic pollutants in wastewater signifies another important application. Studies on electrochemical behaviors of glyoxime derivatives, including phenylglyoxime and p-chlorophenylglyoxime, have been conducted to explore new surfaces for electrochemical sensing. These studies aim to understand the impact of functional groups on electrochemical behavior and investigate applications in detecting pollutants in aqueous solutions (Oztekin et al., 2010).

Safety and Hazards

4-Chlorophenylglyoxal hydrate may be irritating to the eyes, skin, and respiratory system . It is recommended to use personal protective equipment such as chemical gloves, goggles, and dust masks when handling . Avoid inhaling gases, dusts, or vapors of the compound and avoid skin contact as much as possible . In case of any accidental leakage or inhalation of the compound, seek medical attention immediately .

Future Directions

While specific future directions for 4-Chlorophenylglyoxal hydrate are not mentioned in the search results, it is known that gas hydrates, which are similar to this compound, have potential applications in advanced gas storage, transportation, separation, and refrigeration systems . Future research into hydrate-based storage and transportation, the array of gas separation applications, and the significant potential around industrial refrigeration will continue to grow through these functional chemistries .

properties

IUPAC Name

2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOCXCVDVKZPEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859932-64-2
Record name 4-Chlorophenylglyoxal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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